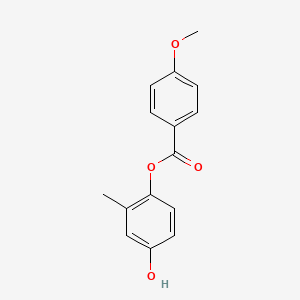
magnesium;1-ethyl-4-methoxybenzene;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-ethyl-4-methoxybenzene;iodide is an organometallic compound that combines magnesium, 1-ethyl-4-methoxybenzene, and iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-ethyl-4-methoxybenzene;iodide typically involves the reaction of 1-ethyl-4-methoxybenzene with magnesium in the presence of an iodide source. This reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent formed. The general reaction can be represented as follows:
1-ethyl-4-methoxybenzene+Mg+I2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-ethyl-4-methoxybenzene;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The iodide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons.
Applications De Recherche Scientifique
Magnesium;1-ethyl-4-methoxybenzene;iodide has several scientific research applications:
Organic Synthesis: It is used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials and polymers.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of magnesium;1-ethyl-4-methoxybenzene;iodide involves the formation of a Grignard reagent, which is highly reactive and can participate in nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1-ethyl-4-methylbenzene;iodide
- Magnesium;1-ethyl-4-hydroxybenzene;iodide
- Magnesium;1-ethyl-4-chlorobenzene;iodide
Uniqueness
Magnesium;1-ethyl-4-methoxybenzene;iodide is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group can donate electron density through resonance, making the compound more reactive in certain types of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
125446-62-0 |
|---|---|
Formule moléculaire |
C9H11IMgO |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
magnesium;1-ethyl-4-methoxybenzene;iodide |
InChI |
InChI=1S/C9H11O.HI.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IMNUAYXEZQWYPS-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


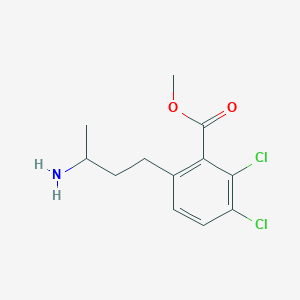
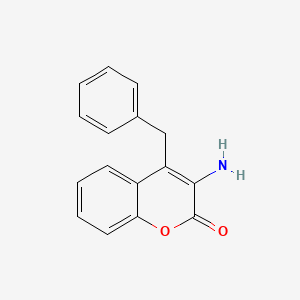
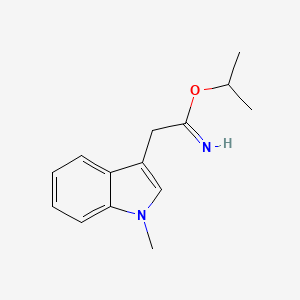
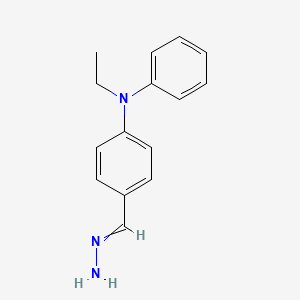
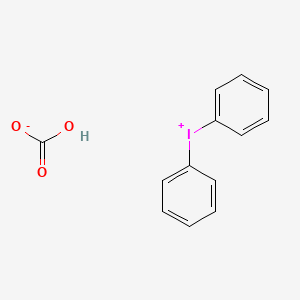

![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
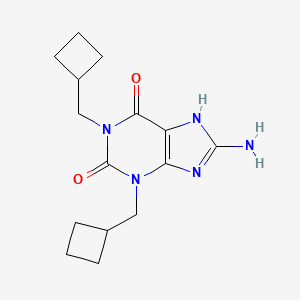
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

